molecular formula C20H19FN2O6S2 B11441383 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11441383
M. Wt: 466.5 g/mol
InChI Key: GERYPDLJHCJOSG-UHFFFAOYSA-N
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Description

2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a furan ring, an oxazole ring, and a tetrahydrofuran moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the fluorophenyl group, and the attachment of the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: It may serve as a probe or tool compound for studying biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • **2-({4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
  • **2-({4-[(4-methylphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19FN2O6S2

Molecular Weight

466.5 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H19FN2O6S2/c21-13-5-7-15(8-6-13)31(25,26)19-20(29-18(23-19)16-4-2-10-28-16)30-12-17(24)22-11-14-3-1-9-27-14/h2,4-8,10,14H,1,3,9,11-12H2,(H,22,24)

InChI Key

GERYPDLJHCJOSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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